tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate
Description
tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate (CAS: 291533-10-3, molecular formula: C₁₁H₁₉NO₃, molecular weight: 213.27 g/mol) is a carbamate derivative featuring a cyclohexanone ring substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position. This compound is widely utilized in organic synthesis as a key intermediate for pharmaceuticals and agrochemicals due to its stability and versatility in protecting amine functionalities during multi-step reactions . Its structural characteristics, including the ketone group and Boc-protected amine, make it a valuable building block for constructing complex molecules with defined stereochemistry.
Properties
IUPAC Name |
tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNWDOSTYDPAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis typically involves the coupling of a carbamate-protected amine with a 2-oxocyclohexyl derivative. The key steps include:
- Formation of the carbamate-protected intermediate.
- Introduction of the 2-oxocyclohexylmethyl substituent via nucleophilic substitution or reductive amination.
- Purification to obtain the target compound in high purity.
Use of Neutral Reagents for Improved Synthesis
A significant advancement in preparation methods is the use of neutral forms of the reagents rather than their salt forms. This approach was discovered to simplify the process, avoid increases in reaction mixture viscosity, and improve yields and purity.
- Traditional methods using salts (e.g., hydrochloride or oxalate salts) required large amounts of base (e.g., triethylamine) and careful control of reagent addition order.
- These methods often resulted in solidification or high viscosity of the reaction mixture, complicating stirring and scale-up.
- The neutral reagent method allows mixing reagents directly without stringent order control, producing a more manageable reaction medium.
Reaction Conditions
- Solvent: Organic solvents such as cyclic ethers (1,4-dioxane, tetrahydrofuran), linear or branched ketones (methyl isobutyl ketone), or acetonitrile are commonly used.
- Temperature: Moderate temperatures around 60 °C are typical to promote reaction kinetics without degradation.
- Molar Ratios: Optimal molar ratios of reagents are from 1:0.95 to 1:1.35, with a preferred ratio around 1:1.05.
- Concentration: Mass concentrations of reagents in solution range from 10% to 40% (w/v), with 15%-40% preferred for industrial scalability.
- Base Addition: In the neutral reagent method, base addition occurs after initial mixing, simplifying the process and reducing the need for excess base.
Reaction Steps Summary
| Step | Description | Conditions |
|---|---|---|
| (a) | Mixing neutral reagents (carbamate and 2-oxocyclohexyl derivative) | Room temperature to 60 °C, organic solvent |
| (b) | Addition of base (e.g., triethylamine) | After initial mixing, controlled addition |
| (c) | Stirring and reaction completion | 1-3 hours, monitoring reaction progress |
Comparative Analysis of Preparation Methods
| Feature | Salt Reagents Method | Neutral Reagents Method |
|---|---|---|
| Reagent Form | Salts (hydrochloride, oxalate) | Neutral compounds |
| Base Requirement | High (excess triethylamine) | Lower, base added after mixing |
| Reaction Mixture Viscosity | High, solidification issues | Lower, easier stirring |
| Control of Reagent Addition | Critical, order sensitive | Less critical, single-step feasible |
| Yield | ~85-93% | Higher, improved yields reported |
| Purity | Moderate to high | Higher purity achieved |
| Industrial Scalability | Challenging due to viscosity | More scalable and robust |
Research Findings and Industrial Implications
- The neutral reagent approach represents a surprising discovery that contradicts prior assumptions in synthetic chemistry for this compound.
- It enables simplification of the synthetic process , reducing operational complexity and improving reproducibility.
- The method facilitates higher throughput and better product quality , critical for pharmaceutical manufacturing.
- Reaction monitoring shows that the neutral reagent method avoids the formation of viscous gels or solids, which are problematic in large-scale reactors.
- The improved process also reduces solvent and base consumption, contributing to greener and more cost-effective synthesis.
Summary Table of Key Parameters
| Parameter | Optimal Range/Value | Notes |
|---|---|---|
| Reagent molar ratio (A:B) | 1:0.95 to 1:1.35 (preferably 1:1.05) | Ensures complete reaction without excess |
| Solvent concentration | 15-40% (w/v) | Balances solubility and reaction rate |
| Reaction temperature | ~60 °C | Promotes efficient coupling |
| Base used | Triethylamine (added post-mixing) | Minimizes viscosity increase |
| Reaction time | 1-3 hours | Monitored for completion |
| Yield | >90% | Improved over salt methods |
| Purity | High | Suitable for pharmaceutical intermediates |
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoroacetic acid (TFA) and bases like sodium hydride (NaH) are commonly employed
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amines and other reduced forms of the carbamate.
Substitution: Various substituted carbamates and amines.
Scientific Research Applications
Chemical Properties and Reactivity
Chemical Structure:
- Molecular Formula: C₁₂H₂₁NO₃
- IUPAC Name: tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate
- Functional Groups: Carbamate, ketone
Reactivity Overview:
The compound can undergo several types of reactions:
- Oxidation: Converts to oxo derivatives using agents like potassium permanganate.
- Reduction: Can be reduced to amines using lithium aluminum hydride.
- Nucleophilic Substitution: Engages in reactions with various nucleophiles, facilitating the formation of substituted products.
Scientific Research Applications
-
Organic Synthesis:
- Used as a protecting group for amines, allowing selective reactions on other functional groups. This is particularly useful in multi-step synthesis where the protection of reactive sites is crucial.
- Biological Research:
-
Medicinal Chemistry:
- Acts as a scaffold for drug design due to its ability to modulate biological activity. Its role in synthesizing pharmaceuticals is significant, especially in creating compounds that require amine protection during synthesis.
-
Agricultural Chemistry:
- Investigated for potential applications as an insect growth regulator, contributing to studies on chitin synthesis inhibition in insects.
Industrial Applications
-
Polymer Production:
- Utilized in the synthesis of polymers and coatings that require precise chemical modifications due to its stability and reactivity.
-
Agrochemicals:
- Its insecticidal properties make it valuable in the formulation of pesticides and other agrochemical products.
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of this compound as a protecting group in the synthesis of complex pharmaceutical intermediates. The compound facilitated selective reactions that led to high yields of target molecules while maintaining the integrity of sensitive functional groups.
Research involving this compound has shown its potential neuroprotective effects, indicating possible applications in treating neurological disorders. Molecular docking simulations revealed promising interactions with biological targets, suggesting avenues for therapeutic development.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be removed under acidic conditions, releasing the free amine. This process is facilitated by the formation of a stable tert-butyl carbocation, which is a key intermediate in the deprotection reaction . The compound’s ability to protect amines allows for selective reactions on other functional groups, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .
Key Comparative Insights
Ring Size and Conformational Effects
- Cyclohexanone vs. Cyclopentanone Derivatives: The cyclohexanone ring in this compound provides greater conformational flexibility compared to cyclopentanone analogues (e.g., CAS 167298-40-0). This flexibility enhances solubility in non-polar solvents and influences reactivity in ring-opening or reduction reactions .
- Cyclobutanone Derivatives: The smaller cyclobutanone ring (CAS 1260817-77-3) introduces significant ring strain, increasing reactivity in nucleophilic additions but reducing thermal stability compared to cyclohexanone-based compounds .
Substituent Position and Electronic Effects
- 2-Oxo vs. 3-Oxo Substitution :
Moving the Boc group from the 2-position (target compound) to the 3-position (CAS 885280-38-6) alters hydrogen-bonding patterns and steric interactions. For example, the 3-oxo derivative may exhibit weaker intermolecular hydrogen bonding due to reduced accessibility of the carbonyl oxygen, impacting crystallization behavior . - Linear vs. Cyclic Ketones :
Linear analogues like CAS 186743-06-6 lack the steric shielding provided by cyclic systems, making their Boc groups more susceptible to acidic or enzymatic cleavage .
Physicochemical Properties
Table 2: Experimental and Predicted Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation. A common approach involves reacting tert-butyl carbamate with a 2-oxocyclohexylmethyl derivative (e.g., bromide or chloride) in the presence of a base (e.g., NaH, K₂CO₃) and an organic solvent (e.g., DCM, THF) under reflux .
- Key Variables :
- Base selection : Strong bases like NaH may accelerate reaction rates but risk side reactions, while milder bases (K₂CO₃) favor selectivity .
- Solvent polarity : Polar aprotic solvents (THF) enhance nucleophilicity, improving yields compared to non-polar solvents .
- Temperature : Controlled heating (40–60°C) minimizes decomposition of the oxocyclohexyl moiety .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for -C(CH₃)₃) and the oxocyclohexyl carbonyl (δ ~210 ppm for ketone) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 256.18 for C₁₂H₂₁NO₃) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 220–260 nm) assesses purity (>95%) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
- Temperature : Stable at room temperature (20–25°C) for ≥6 months when stored in airtight containers. Degradation occurs >60°C, forming cyclohexenone byproducts via ketone oxidation .
- Light Sensitivity : Prolonged UV exposure induces photodegradation; amber glass vials are recommended .
- pH Sensitivity : Hydrolysis occurs in strongly acidic (pH < 3) or basic (pH > 10) conditions, cleaving the carbamate group .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexyl ring influence reactivity and biological activity?
- Structural Insights :
- The (R)-enantiomer (CAS 149524-64-1) exhibits higher enzymatic inhibition potency compared to the (S)-form due to better fit in chiral binding pockets .
- Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements ([α]D²⁵) differentiate enantiomers .
- Reactivity : The equatorial position of the oxo group in the cyclohexyl ring enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions) .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Case Study :
- Contradiction : Yields range from 60% (THF, NaH) to 85% (DCM, K₂CO₃) .
- Resolution : DOE (Design of Experiments) identifies optimal conditions:
- Factor 1 : Solvent (DCM > THF due to reduced side reactions).
- Factor 2 : Base (K₂CO₃ minimizes over-alkylation).
- Validation : In-situ FTIR monitors carbamate formation (C=O stretch at ~1700 cm⁻¹) .
Q. What methodologies assess the compound’s potential as a protease inhibitor or enzyme modulator?
- Biological Assays :
- Kinetic Studies : Fluorescence-based assays (e.g., FRET substrates) measure inhibition constants (Kᵢ) for proteases like trypsin or chymotrypsin .
- Molecular Docking : Simulations (AutoDock Vina) predict binding affinity to active sites, guided by the oxocyclohexyl group’s ketone interacting with catalytic residues .
- In Vitro Testing : IC₅₀ values are determined using enzyme-linked assays (e.g., colorimetric detection of substrate cleavage) .
Q. How can computational chemistry predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?
- Computational Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
